molecular formula C10H10O B13798960 2-(Prop-1-EN-1-YL)benzaldehyde

2-(Prop-1-EN-1-YL)benzaldehyde

Cat. No.: B13798960
M. Wt: 146.19 g/mol
InChI Key: GMCCYLYNCRYFNB-GORDUTHDSA-N
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Description

Benzaldehyde,2-(1E)-1-propenyl-(9ci) is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and a propenyl group. This compound is known for its distinct almond-like odor and is commonly used in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be achieved through several methods. One common approach involves the reaction of benzaldehyde with propenyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, Benzaldehyde,2-(1E)-1-propenyl-(9ci) can be produced through the oxidation of toluene using air in the presence of a vanadium (V) oxide catalyst. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde,2-(1E)-1-propenyl-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, alcohols, imines, and thioethers, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzaldehyde,2-(1E)-1-propenyl-(9ci) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde,2-(1E)-1-propenyl-(9ci) involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the context of anticancer research, the compound is believed to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde
  • Cinnamaldehyde
  • Vanillin

Uniqueness

Benzaldehyde,2-(1E)-1-propenyl-(9ci) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike benzaldehyde, which lacks the propenyl group, Benzaldehyde,2-(1E)-1-propenyl-(9ci) exhibits enhanced reactivity in certain chemical reactions. Compared to cinnamaldehyde, it has a different substitution pattern on the benzene ring, leading to variations in its chemical and biological properties .

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]benzaldehyde

InChI

InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-8H,1H3/b5-2+

InChI Key

GMCCYLYNCRYFNB-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1C=O

Canonical SMILES

CC=CC1=CC=CC=C1C=O

Origin of Product

United States

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